2,5-Dihydro-1-methylpyrrole 2,5-Dihydro-1-methylpyrrole
Brand Name: Vulcanchem
CAS No.: 554-15-4
VCID: VC3768505
InChI: InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3
SMILES: CN1CC=CC1
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol

2,5-Dihydro-1-methylpyrrole

CAS No.: 554-15-4

Cat. No.: VC3768505

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dihydro-1-methylpyrrole - 554-15-4

Specification

CAS No. 554-15-4
Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
IUPAC Name 1-methyl-2,5-dihydropyrrole
Standard InChI InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3
Standard InChI Key AHVYPIQETPWLSZ-UHFFFAOYSA-N
SMILES CN1CC=CC1
Canonical SMILES CN1CC=CC1

Introduction

Chemical Identity and Basic Properties

Molecular Characteristics

2,5-Dihydro-1-methylpyrrole, systematically named 1-methyl-2,5-dihydropyrrole, is a partially saturated pyrrole derivative. Its structure features a five-membered ring with one nitrogen atom and a methyl group at the 1-position. The molecular formula C₅H₉N corresponds to a molecular weight of 83.13 g/mol, as calculated from isotopic composition .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₉N
Molecular Weight (g/mol)83.13
Density (g/cm³)0.893
Boiling Point (°C)82.9 (at 760 mmHg)
Refractive Index1.477

The compound’s IUPAC name, 1-methyl-2,5-dihydropyrrole, reflects its saturation at the 2 and 5 positions. Its SMILES notation (CN1CC=CC1) and InChIKey (AHVYPIQETPWLSZ-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) data for closely related pyrrolidine derivatives reveal characteristic shifts for methyl and olefinic protons. For instance, in N-methylpyrrolidine analogs, the methyl group typically resonates near δ 2.3 ppm in ¹H NMR, while unsaturated protons in dihydropyrroles appear between δ 5.0–6.0 ppm . Mass spectrometry of the compound would likely show a molecular ion peak at m/z 83, consistent with its molecular weight .

Synthesis and Manufacturing

Historical Synthetic Approaches

While no explicit literature details the synthesis of 2,5-dihydro-1-methylpyrrole, analogous compounds suggest viable routes:

  • Dehydrogenative Heterocyclization: Platinum-catalyzed reactions of aminoalcohols could form the pyrrole backbone, with subsequent methylation introducing the substituent.

  • Palladium-Catalyzed C-H Functionalization: The C2 and C5 positions in pyrroles show heightened reactivity for arylation, which might be adapted for saturation control.

Modern Methodological Gaps

Structural Elucidation and Conformational Analysis

X-Ray Crystallography Insights

Single-crystal studies of analogous 1H-pyrrole-2,5-dione derivatives reveal planar ring systems with bond lengths of 1.41 Å for N–C and 1.22 Å for C=O . For 2,5-dihydro-1-methylpyrrole, computational models predict a slightly puckered ring due to partial saturation, with dihedral angles between 64.8° and 85.6° depending on substituent interactions .

Tautomerism and Isomerism

The compound exhibits potential for tautomerism between enamine and imine forms, though the 2,5-dihydro configuration likely stabilizes the enamine form. Stereoisomerism is improbable given the compound’s symmetry, but rotational barriers around the N–CH₃ bond may create conformational isomers.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Exposure to strong oxidizers (e.g., KMnO₄) may fully saturate the ring or cleave it, depending on conditions.

  • Reduction: Catalytic hydrogenation could further saturate the dihydro ring to pyrrolidine, though the methyl group may sterically hinder this .

Applications and Industrial Relevance

Pharmaceutical Intermediate

While no direct bioactivity data exists for 2,5-dihydro-1-methylpyrrole, structurally similar 1H-pyrrole-2,5-dione derivatives exhibit anti-inflammatory and antimicrobial properties . This compound could serve as a precursor for such molecules via oxidation to the dione form.

Specialty Chemicals

The compound’s heterocyclic structure makes it a candidate for:

  • Ligands in catalytic systems (e.g., palladium complexes for cross-coupling)

  • Monomers for conductive polymers, given pyrrole’s electron-rich nature

Future Research Directions

Synthetic Optimization

Developing efficient routes using modern catalysis (e.g., photoredox or flow chemistry) could enhance accessibility.

Biological Screening

Priority areas include:

  • Antimicrobial assays against Gram-positive/negative strains

  • Cytokine modulation studies in immune cells

Materials Science Applications

Investigating its use in:

  • Organic semiconductors

  • Metal-organic frameworks (MOFs) for gas storage

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